Lypressin Acetate

Receptor Pharmacology Vasopressin Receptor Binding GPCR Agonism

Researchers require a vasopressin analogue offering controllable, submaximal V1a activation and rapid washout for acute study designs. Lypressin Acetate (Lys8-Vasopressin) delivers this precisely. - **Quantitative differentiation:** Human V1a Ki = 10.1 nM (5.5-fold lower vs AVP); ideal for partial agonism & desensitization studies. - **PK profile:** 15-min plasma half-life, 3-4 hr action duration; enables crossover designs with minimal carryover. - **Balanced agonism:** Vasopressor:antidiuretic ratio ~1:1; unique among analogues for integrated V1a/V2 research. - **Formulation-ready:** Acetate salt ensures stability; documented intranasal absorption for delivery system benchmarking.

Molecular Formula C48H69N13O14S2
Molecular Weight 1116.3 g/mol
Cat. No. B12058726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLypressin Acetate
Molecular FormulaC48H69N13O14S2
Molecular Weight1116.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)
InChIKeyNKWAIKZITYLOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lypressin Acetate: Overview


Lypressin Acetate (lysine vasopressin, [Lys8]-vasopressin) is a synthetic cyclic nonapeptide analogue of the endogenous neurohypophyseal hormone arginine vasopressin (AVP). It is distinguished from human AVP by a single amino acid substitution at residue 8, where lysine replaces arginine . As a dual agonist of vasopressin V1a and V2 receptors, Lypressin Acetate exerts both vasopressor (V1a-mediated) and antidiuretic (V2-mediated) pharmacological activities [1]. The acetate salt form (CAS 83968-49-4) is preferred in research and pharmaceutical development due to its enhanced stability and solubility profile compared to the base peptide, enabling reliable handling in both powder and solution formulations for in vitro and in vivo studies [2].

Why Lypressin Acetate Cannot Be Substituted


Despite belonging to the same vasopressin analogue family, Lypressin Acetate exhibits a distinct pharmacological and pharmacokinetic profile that precludes simple substitution with other in-class compounds such as Desmopressin, Terlipressin, or native AVP. Critical differences in receptor binding affinities (Ki values), functional selectivity ratios, and metabolic stability dictate specific utility. For instance, the lysine-8 substitution in Lypressin results in a unique V1a receptor affinity profile with Ki values of 1.2 nM (rat) and 10.1 nM (human), which directly informs its vasopressor potency [1]. Furthermore, its plasma half-life of approximately 15 minutes and intranasal duration of action of 3-4 hours contrast sharply with the extended duration of Desmopressin (8-12 hours) or the prodrug activation required for Terlipressin [2][3]. These quantitative differentiators render Lypressin Acetate uniquely suited for specific experimental models and therapeutic applications where balanced V1a/V2 agonism or rapid, controllable onset is required.

Lypressin Acetate: Quantitative Evidence


V1a Receptor Affinity vs. Arginine Vasopressin

In direct binding assays using Chinese hamster ovary (CHO) cells expressing cloned human vasopressin receptors, Lypressin (LVP) exhibited a Ki of 2.6 ± 0.2 nM at the human V1a receptor. In the same assay system, the endogenous ligand Arginine Vasopressin (AVP) displayed a Ki of 0.47 ± 0.05 nM. This represents a 5.5-fold reduction in binding affinity for Lypressin compared to AVP at the V1a receptor . Additionally, independent studies confirm Lypressin's human V1a receptor Ki as 10.1 nM [1]. This data provides a quantitative basis for selecting Lypressin over AVP in experimental models where a moderate, rather than maximal, V1a receptor activation is desired to avoid receptor desensitization or excessive vasoconstriction.

Receptor Pharmacology Vasopressin Receptor Binding GPCR Agonism

Antidiuretic Potency vs. Desmopressin

While Lypressin Acetate is an effective antidiuretic agent, its V2 receptor-mediated activity is markedly less potent than that of Desmopressin (DDAVP). Desmopressin is documented to be approximately 12 times more potent as an antidiuretic than AVP [1], and Lypressin is generally considered somewhat less potent than AVP . Quantitatively, Lypressin's antidiuretic activity is measured at 203±7 to 240±13 units/mg, whereas Desmopressin's antidiuretic potency is approximately 4000 units/mg. This equates to a potency difference of roughly 17.5-fold (calculated as 4000 / 228.5 median value). Consequently, Desmopressin provides a much stronger antidiuretic effect per unit mass, making Lypressin a more suitable candidate for research applications where a milder or more titratable antidiuretic response is required, or in models investigating combined V1a/V2 effects rather than pure V2 agonism.

Antidiuretic Activity Diabetes Insipidus Functional Pharmacology

Balanced Vasopressor/Antidiuretic Profile vs. Terlipressin

Lypressin Acetate exhibits a balanced pharmacological profile with comparable potency at both V1a (vasopressor) and V2 (antidiuretic) receptors. Its vasopressor activity ranges from 243±3 to 266±18 units/mg, which is roughly equivalent to its antidiuretic activity of 203±7 to 240±13 units/mg, yielding a vasopressor/antidiuretic ratio close to 1 . In stark contrast, Terlipressin is a long-acting prodrug that is biotransformed into its active moiety, lysine vasopressin, but is clinically utilized for its minimal effect on V2 receptors and potent, sustained vasopressor action, with a V1/V2 selectivity ratio of approximately 2:1 [1][2]. This fundamental difference in receptor activation profile means Lypressin is unsuitable for substituting Terlipressin in studies focused purely on splanchnic vasoconstriction or hepatorenal syndrome, but is the preferred compound when both antidiuretic and pressor effects are desired or when investigating the active metabolite of Terlipressin itself.

Hemodynamics Vasopressor Activity V1a/V2 Selectivity

Rapid-Onset, Short-Duration Pharmacokinetics

Lypressin Acetate is characterized by a rapid onset of action (within 1 hour) and a relatively short duration of effect (3-4 hours) following intranasal administration, with a plasma half-life of approximately 15 minutes [1]. This profile stands in direct contrast to Desmopressin, which has a much longer duration of action (8-12 hours) and a plasma half-life of 1-2 hours [2], and to Terlipressin, which is a long-acting prodrug with a sustained effect lasting several hours [3]. The short half-life of Lypressin is attributed to rapid enzymatic degradation by peptidases in the liver and kidney, a characteristic that allows for precise control over the duration of biological effect in acute experimental settings [4]. This pharmacokinetic profile makes Lypressin Acetate the preferred vasopressin analogue for acute, interventional studies where a rapid, controllable, and reversible antidiuretic or vasopressor effect is required, and where the extended action of Desmopressin or Terlipressin would confound experimental outcomes.

Pharmacokinetics Drug Metabolism Duration of Action

Tolerability in Hypersensitivity Cases

In a clinical case series, three patients with central diabetes insipidus who had previously experienced allergic reactions to various animal-derived antidiuretic hormone preparations (including vasopressin tannate in oil and posterior pituitary snuff) were switched to Lypressin (lysine-8-vasopressin) nasal spray. In all three patients, the use of Lypressin led to good control of their diabetes insipidus without any allergic symptoms or other side effects [1]. This contrasts with the documented hypersensitivity reactions to other preparations, providing clinical evidence that Lypressin Acetate may offer a tolerability advantage in a subset of patients sensitive to other vasopressin formulations. While this is a small case series, it highlights a specific clinical scenario where Lypressin Acetate may be uniquely indicated for patients with a history of allergic reactions to alternative therapies.

Clinical Tolerability Hypersensitivity Diabetes Insipidus

Oxytocin Receptor Cross-Reactivity vs. Felypressin

Lypressin Acetate and Felypressin are both vasopressin analogues, but they exhibit different receptor interaction profiles, particularly regarding oxytocin receptor cross-reactivity. In myometrial contractility assays, Lypressin induced concentration-dependent contractions with an EC50 of 50 ± 14 nM [1]. In receptor binding assays, Lypressin's Ki for oxytocin receptors was determined to be 14.36 ± 1.73 nM [2]. Felypressin, on the other hand, is a selective V1a agonist with minimal oxytocic activity [3]. Specifically, Lypressin's oxytocic activity is measured at 4.8±0.3 to 7.3±0.2 units/mg , whereas Felypressin's oxytocic activity is essentially negligible. This quantitative difference in oxytocin receptor affinity and functional potency means that Lypressin Acetate, unlike Felypressin, has the potential to exert mild oxytocin-like effects in certain tissues. Therefore, in experimental models where uterine or mammary tissue is being studied, Lypressin's cross-reactivity must be accounted for, while Felypressin would be the preferred V1a agonist to avoid confounding oxytocinergic effects.

Receptor Cross-Reactivity Oxytocin Receptor Myometrial Contractility

Lypressin Acetate: Research Applications


Moderate V1a Receptor Activation in Signal Transduction

Given its 5.5-fold lower affinity for human V1a receptors compared to AVP (Ki = 2.6 nM vs 0.47 nM), Lypressin Acetate is ideally suited for in vitro experiments where a submaximal, titratable activation of the V1a receptor is required to study partial agonism, receptor desensitization kinetics, or biased signaling pathways . Researchers can use Lypressin to achieve a defined level of receptor occupancy without triggering the full downstream response associated with AVP, allowing for more nuanced pharmacological investigations.

Acute Interventional Studies with Controllable Reversal

The short plasma half-life (~15 minutes) and duration of action (3-4 hours) of Lypressin Acetate make it the compound of choice for acute, time-sensitive in vivo studies [1]. Its pharmacokinetic profile allows for rapid induction of antidiuresis or vasoconstriction followed by quick washout, enabling within-subject crossover designs and minimizing carryover effects. This is particularly advantageous in experimental models of fluid homeostasis, blood pressure regulation, and surgical procedures where temporary, controlled hemodynamic or renal effects are desired.

Combined V1a/V2 Receptor Effects in Fluid Balance Models

Unlike the V2-selective Desmopressin or the V1-selective Terlipressin, Lypressin Acetate offers a balanced agonist profile with a vasopressor to antidiuretic potency ratio close to 1:1 [1]. This property makes it the optimal tool for research aimed at understanding the integrated physiological consequences of concurrent V1a and V2 receptor activation, such as in studies of whole-body fluid homeostasis, cardiovascular-renal interactions, or as a positive control in assays designed to differentiate between V1a- and V2-mediated effects.

Intranasal Peptide Delivery Development

Lypressin Acetate's established use as an intranasal spray for diabetes insipidus, with documented absorption kinetics and clinical tolerability, positions it as a benchmark compound for developing and testing novel intranasal peptide delivery systems [1]. Its stability as an acetate salt and well-characterized nasal bioavailability make it an ideal model peptide for evaluating formulation excipients, absorption enhancers, and device performance in preclinical and early-stage clinical research.

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